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molecular formula C7H8OS B8472257 2-Mercapto-6-methylphenol

2-Mercapto-6-methylphenol

Cat. No. B8472257
M. Wt: 140.20 g/mol
InChI Key: BVQGQGLQBWVZHB-UHFFFAOYSA-N
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Patent
US09409952B2

Procedure details

A 2 N aqueous sodium hydroxide solution (15 ml) was added to a solution of 7-methylbenzo[d][1,3]oxathiol-2-one (Compound 102) (2.34 g, 14.44 mmol) in ethanol (15 ml), and the mixture was stirred at 60° C. for 1 hour. The reaction mixture was then quenched by adding concentrated hydrochloric acid thereto at 0° C., after which the mixture was extracted with ethyl acetate and the organic layer was washed with water. The organic extract was then dried over sodium sulfate to afford 2-mercapto-6-methylphenol (Compound 103) (1.90 g). This compound was used in the next step without further purification.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[C:12]2[O:11]C(=O)[S:9][C:8]=2[CH:7]=[CH:6][CH:5]=1>C(O)C>[SH:9][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:3])[C:12]=1[OH:11] |f:0.1|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.34 g
Type
reactant
Smiles
CC1=CC=CC=2SC(OC21)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC=2SC(OC21)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched
ADDITION
Type
ADDITION
Details
by adding concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
at 0° C., after which the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
SC1=C(C(=CC=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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